Boc-(R)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid
Overview
Description
Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a synthetic compound widely used in organic chemistry, particularly in peptide synthesis. The compound features a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Butyric Acid Backbone: The protected amino group is then coupled with a butyric acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods: Industrial production of Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems for precise control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butyric acid backbone, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Oxidized phenyl derivatives.
Reduction: Alcohol derivatives of the butyric acid backbone.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The Boc group serves as a protective moiety, preventing unwanted side reactions during synthesis and ensuring the compound’s stability.
Comparison with Similar Compounds
- Boc-4-(trifluoromethyl)-L-phenylalanine
- Boc-3-methyl-β-phenylalanine
- Boc-2-(trifluoromethyl)-β-homophenylalanine
Comparison: Boc-®-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and the butyric acid backbone. This configuration imparts distinct chemical properties, such as increased lipophilicity and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFKHDUXBBWVHB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128694 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269726-77-4 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269726-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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